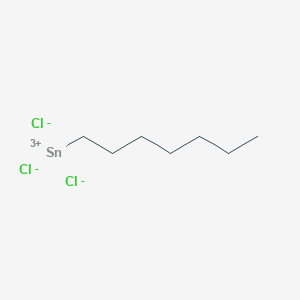

Trichloro(heptyl)stannane

説明

Synthesis Analysis

The synthesis of trichlorostannanes typically involves the reaction of stannane precursors with appropriate chlorinating agents. For instance, trichloro[tris(3-tert-butyl-6-methoxyphenyl)methyl]stannane, a compound closely related to trichloro(heptyl)stannane, was synthesized via the reaction of (triarylmethyl)lithium species with tin tetrachloride, showcasing the synthetic pathway for trichlorostannanes with complex ligands (Kobayashi, Iwanaga, & Kawashima, 2010).

Molecular Structure Analysis

X-ray crystallographic analysis reveals that trichlorostannanes can exhibit complex structures, such as heptacoordinate environments around the tin atom, indicative of their ability to form diverse coordination geometries. The study on trichloro[tris(3-tert-butyl-6-methoxyphenyl)methyl]stannane highlighted a heptacoordinate structure, with significant interatomic distances between oxygen atoms and the central tin atom (Kobayashi, Iwanaga, & Kawashima, 2010).

Chemical Reactions and Properties

Trichlorostannanes engage in various chemical reactions, reflecting their reactivity and chemical properties. For example, fluorinated stannanes demonstrate the ability to undergo Barbier-type reactions, offering pathways for the synthesis of fluorinated compounds, a principle that could extend to the synthesis and reactivity of trichloro(heptyl)stannane (Burton & Jairaj, 2005).

Physical Properties Analysis

The physical properties of trichlorostannanes, such as solubility, melting point, and boiling point, are crucial for their handling and application in synthetic processes. Although specific data on trichloro(heptyl)stannane is scarce, related compounds provide insight into the influence of substituents on these properties.

Chemical Properties Analysis

Trichlorostannanes' chemical properties, including reactivity towards nucleophiles, electrophiles, and radical species, are pivotal in their application in organic synthesis. The versatility of trichlorostannanes in reactions such as hydrostannylations and dehalogenations underscores their utility in forming carbon-tin bonds and synthesizing organotin compounds (Wiesemann, Niemann, Klösener, Neumann, Stammler, & Hoge, 2018).

科学的研究の応用

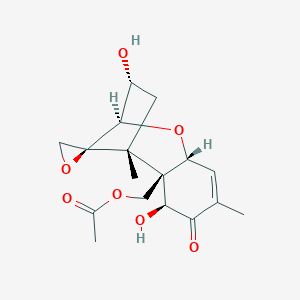

Organotin Hydrides in Organic Synthesis

- Scientific Field : Organic Chemistry .

- Application Summary : Organotin hydrides, including Trichloro(heptyl)stannane, have many applications in organic synthesis. They are involved in the hydro-stannolysis of halides or related molecules, and the hydro-stannation of alkenes and alkynes .

- Methods of Application : These reactions usually involve stannyl radicals in chain mechanisms. The basic processes involve the initial formation of the stannyl radical and the removal of the resulting organic radical .

- Results or Outcomes : The use of organotin hydrides in these reactions can lead to the generation of complex structures in a single step, such as a heptacyclic system generated by seven sequential cyclisations .

Stanene in Integrated Circuits and Quantum Research

- Scientific Field : Nanotechnology and Quantum Physics .

- Application Summary : Stanene, a 2D material consisting of atoms of tin, is being explored for its potential uses in integrated circuits and quantum research . It exhibits properties of a topological insulator, which can carry a current on the outside or surface of the device while remaining insulating within the device .

- Methods of Application : Stanene has mainly been synthesized in the lab by molecular beam epitaxy – deposition of individual particles onto a substrate at conditions of high vacuum and high temperature .

- Results or Outcomes : Stanene is of great interest to theorists as single atomic layers of stanene exhibit the Quantum Hall effect at room temperature . It was discovered that stacking multiple layers of Stanene on top of each other could result in a phase transition to superconductivity .

特性

IUPAC Name |

trichloro(heptyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.3ClH.Sn/c1-3-5-7-6-4-2;;;;/h1,3-7H2,2H3;3*1H;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAUSWURBARPGM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[Sn](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612433 | |

| Record name | Trichloroheptylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trichloro(heptyl)stannane | |

CAS RN |

59344-47-7 | |

| Record name | Trichloroheptylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

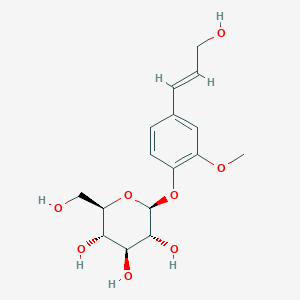

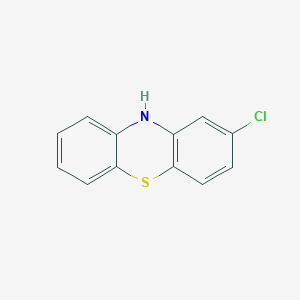

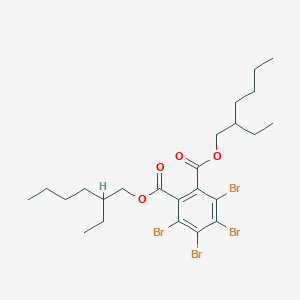

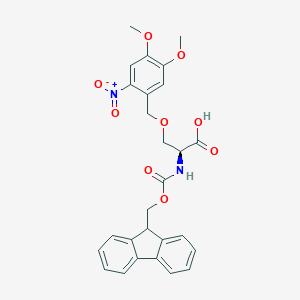

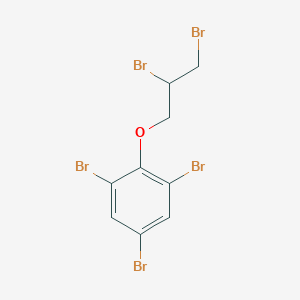

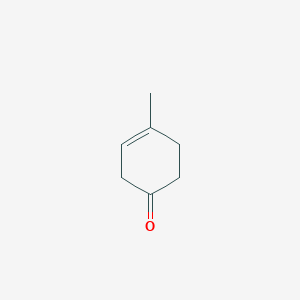

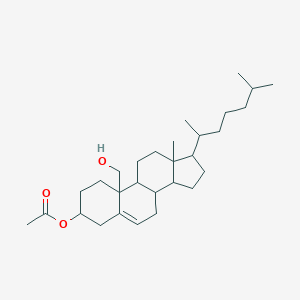

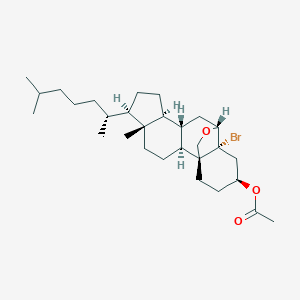

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)

![[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B30697.png)